molecular formula C25H19FN4O2S B2392486 N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 536703-90-9

N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

Cat. No.: B2392486
CAS No.: 536703-90-9
M. Wt: 458.51
InChI Key: LJJCFIGQNLHAOZ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrimidoindole core, and a sulfanylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the pyrimidoindole core, introduction of the fluorophenyl group, and attachment of the sulfanylacetamide moiety. Common synthetic routes may include:

    Formation of the Pyrimidoindole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Sulfanylacetamide Moiety: This step may involve the reaction of a thiol with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group or the pyrimidoindole core.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is not fully understood but may involve:

    Molecular Targets: Interaction with specific proteins or enzymes, potentially inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
  • N-[(4-bromophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

Uniqueness

N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

The compound N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C26H24F N3O3S
  • Molecular Weight : 467.55 g/mol
  • CAS Number : 125971-96-2
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimido[5,4-b]indole derivatives demonstrate potent activity against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. A related study evaluated the cytotoxic effects of pyrimido[5,4-b]indole derivatives on cancer cell lines, revealing that specific substitutions enhance their potency. For example, compounds with a 4-chlorophenyl substitution showed significant inhibition of cell growth in various cancer models, indicating the potential for further development as anticancer agents .

The proposed mechanism of action for this class of compounds involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, compounds targeting receptor tyrosine kinases (RTKs), such as VEGFR and EGFR, have been identified as promising candidates for cancer therapy. The inhibition of these pathways can lead to reduced angiogenesis and tumor growth .

Study 1: VEGFR Inhibition

A study focused on the synthesis and biological evaluation of related compounds demonstrated that certain derivatives exhibited potent inhibition of VEGFR-2 comparable to established drugs like sunitinib. This suggests that this compound may also act through similar pathways, providing a basis for its potential use in oncology .

Study 2: Synergistic Effects with Antibiotics

Another investigation explored the synergistic effects of this compound with standard antibiotics such as ciprofloxacin and ketoconazole against resistant strains. The results indicated enhanced antimicrobial efficacy when combined with these agents, suggesting a dual mechanism that could be exploited in treating infections caused by resistant bacteria .

Data Summary

Activity Type Target MIC (μg/mL) Effectiveness
AntimicrobialStaphylococcus aureus0.22Significant inhibition
AnticancerVarious cancer cell linesIC50 = 49.85Potent cytotoxicity
VEGFR InhibitionVEGFR-2-Comparable to sunitinib

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c26-17-12-10-16(11-13-17)14-27-21(31)15-33-25-29-22-19-8-4-5-9-20(19)28-23(22)24(32)30(25)18-6-2-1-3-7-18/h1-13,28H,14-15H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJCFIGQNLHAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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